6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Overview
Description
6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by its molecular structure, which includes a tetrahydroisoquinoline core with methoxy and methyl groups at specific positions
Mechanism of Action
Mode of Action
It is known that tetrahydroisoquinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound is a solid powder at room temperature, suggesting that it may be administered orally
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a phenethylamine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In the field of chemistry, 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: Biologically, this compound has been studied for its potential effects on biological systems. It has shown promise in modulating neurotransmitter activity and influencing cellular processes, making it a candidate for further research in neuropharmacology and other biological disciplines.
Medicine: In medicine, this compound has been investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests possible applications in the treatment of neurological disorders, cardiovascular diseases, and other health conditions.
Industry: Industrially, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and materials science sectors.
Comparison with Similar Compounds
6,7-Dimethoxy-1-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride: This compound is structurally similar but lacks the methyl group at the 3-position.
Salsolidine Hydrochloride: Another related compound with similar structural features and potential biological activities.
Uniqueness: 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride stands out due to its specific structural modifications, which can influence its biological activity and chemical reactivity
Properties
IUPAC Name |
6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFAKYIZHAGJMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-97-3 | |
Record name | 6266-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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